2-Bromo-5-nitro-benzoic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-nitro-benzoic acid tert-butyl ester is an organic compound with the molecular formula C11H12BrNO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and nitro groups, and the carboxylic acid group is esterified with tert-butyl alcohol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-nitro-benzoic acid tert-butyl ester typically involves the esterification of 2-Bromo-5-nitro-benzoic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or boron trifluoride etherate. The reaction is generally carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-nitro-benzoic acid tert-butyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder with acetic acid.
Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions
Major Products
Nucleophilic Substitution: 2-Amino-5-nitro-benzoic acid tert-butyl ester.
Reduction: 2-Bromo-5-amino-benzoic acid tert-butyl ester.
Ester Hydrolysis: 2-Bromo-5-nitro-benzoic acid and tert-butyl alcohol
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-nitro-benzoic acid tert-butyl ester is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a building block in the synthesis of polymers and other materials
Wirkmechanismus
The mechanism of action of 2-Bromo-5-nitro-benzoic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-nitro-benzoic acid: Lacks the ester group, making it less lipophilic.
2-Bromo-5-amino-benzoic acid tert-butyl ester: Contains an amino group instead of a nitro group, altering its reactivity and biological activity.
tert-Butyl bromoacetate: Similar ester functionality but different aromatic substitution pattern
Eigenschaften
Molekularformel |
C11H12BrNO4 |
---|---|
Molekulargewicht |
302.12 g/mol |
IUPAC-Name |
tert-butyl 2-bromo-5-nitrobenzoate |
InChI |
InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3 |
InChI-Schlüssel |
WJCRLIIYDBYQOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.